Compounds bearing the trifluoromethyl group have demonstrated promising anticancer activity. Novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and shown to exhibit significant activity against various human cancer cell lines, including A549, HepG2, COLO205, and DU1453. Additionally, trifluoromethyl-thieno[2,3-b]pyridine-2-carboxamide and Schiff’s base derivatives have been prepared and screened against several cancer cell lines, with some compounds identified as promising due to their anticancer potential4.
The trifluoromethyl group is not only significant in the realm of anticancer agents but also in the development of insecticides. An efficient synthesis method for 4-aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones has been reported, with some of these compounds exhibiting promising insecticidal activities5. The mechanism is proposed to involve a tandem reaction process, which underscores the versatility of the trifluoromethyl group in various chemical transformations.
The trifluoromethyl group is a key structural feature that influences the mechanism of action of these compounds. For instance, in the context of soluble epoxide hydrolase (sEH) inhibition, a triazine heterocycle has been identified as crucial for high potency and selectivity, with the trifluoromethyl group contributing to the overall efficacy of the inhibitor1. Similarly, the 4-phenyl-1,2,3,6-tetrahydropyridine fragment has been shown to significantly improve the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a target for cancer therapy2. These findings suggest that the trifluoromethyl group, when incorporated into certain heterocyclic frameworks, can enhance the inhibitory action of compounds against specific enzymes or receptors.
CAS No.: 122547-72-2
CAS No.: 3031-74-1
CAS No.: 22810-67-9
CAS No.:
CAS No.:
CAS No.: 150044-68-1